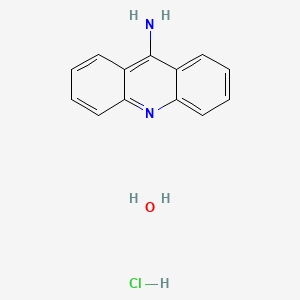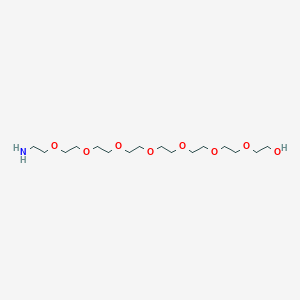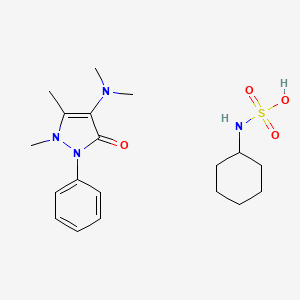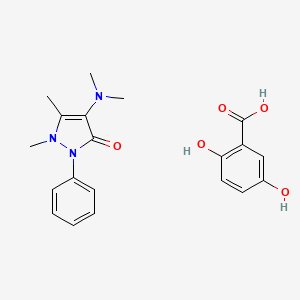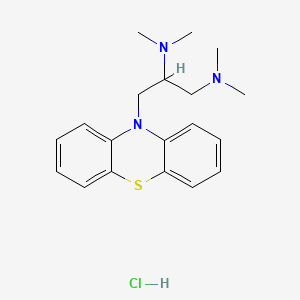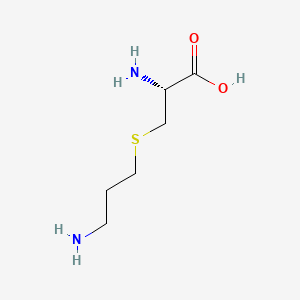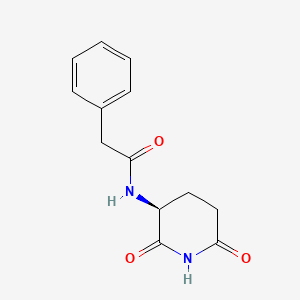
抗肿瘤素A10
描述
抗肿瘤素A10是一种化合物,因其潜在的抗肿瘤特性而备受关注。 它是一种小分子,化学式为C₁₃H₁₄N₂O₃ ,属于N-酰基-α氨基酸衍生物 。 它最初从人尿中分离出来,现在在实验室中合成用于研究目的 。 This compound已被研究用于治疗各种癌症,包括肉瘤、淋巴瘤、肺癌、肝癌和肾癌 .
科学研究应用
化学: 它作为研究N-酰基-α氨基酸衍生物的模型化合物。
生物学: 它已被研究用于其在调节生物通路中的潜在作用。
作用机制
抗肿瘤素A10的作用机制涉及其能够在特定碱基对处与DNA插入。 这种插入可能会干扰致癌物与DNA螺旋的结合,从而潜在地破坏DNA复制、转录或翻译 。 此外,this compound被认为与染色质结合,类似于其他抗癌药物如阿霉素 .
生化分析
Biochemical Properties
. It interacts with various biomolecules, including enzymes and proteins. One of the key interactions is with the Ras protein, where Antineoplaston A10 acts as an inhibitor . This inhibition plays a crucial role in its antineoplastic activity, as Ras proteins are involved in cell signaling pathways that regulate cell growth and differentiation.
Cellular Effects
Antineoplaston A10 has been shown to influence various cellular processes. It can induce cell cycle arrest in the G1 phase, leading to a reduction in mitosis and decreased protein synthesis . This effect is particularly significant in cancer cells, where uncontrolled cell division is a hallmark. Additionally, Antineoplaston A10 has been reported to affect cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic effects .
Molecular Mechanism
The molecular mechanism of Antineoplaston A10 involves its ability to intercalate into DNA at specific base pairs . This intercalation can interfere with the binding of carcinogens to the DNA helix, thereby preventing DNA replication, transcription, or translation. Furthermore, Antineoplaston A10 has been proposed to bind to chromatin, similar to other anticancer drugs like doxorubicin . This binding can lead to changes in gene expression and enzyme activity, contributing to its antineoplastic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Antineoplaston A10 have been observed to change over time. Studies have shown that the compound is relatively stable, with minimal degradation over time In vitro studies have demonstrated that Antineoplaston A10 can maintain its activity over extended periods, while in vivo studies have shown its potential for sustained antineoplastic effects .
Dosage Effects in Animal Models
The effects of Antineoplaston A10 vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, some adverse effects have been observed, including neurologic toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
Antineoplaston A10 is involved in several metabolic pathways, primarily related to its role as a Ras inhibitor . It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. The compound’s metabolism and its effects on cellular metabolism are critical areas of research, as they can influence its therapeutic potential and safety profile .
Transport and Distribution
Within cells and tissues, Antineoplaston A10 is transported and distributed through interactions with various transporters and binding proteins . These interactions can affect its localization and accumulation in specific tissues, influencing its therapeutic efficacy. Studies have shown that Antineoplaston A10 can selectively accumulate in tumor tissues, making it a promising candidate for targeted cancer therapy .
Subcellular Localization
The subcellular localization of Antineoplaston A10 is crucial for its activity and function. The compound has been shown to localize in the nucleus, where it can interact with DNA and chromatin . This localization is facilitated by specific targeting signals and post-translational modifications that direct Antineoplaston A10 to the nucleus. These interactions are essential for its antineoplastic effects, as they enable the compound to interfere with DNA replication and transcription processes .
准备方法
合成路线和反应条件
抗肿瘤素A10可以通过两步法合成:
苯乙酸与L-谷氨酰胺缩合: 该反应生成苯乙酰-L-谷氨酰胺。
分子内环化: 苯乙酰-L-谷氨酰胺发生环化形成this compound.
工业生产方法
尽管具体的工业生产方法尚未广泛公开,但在实验室中合成this compound涉及标准有机合成技术。 该过程通常需要受控的反应条件,包括特定的温度和pH值,以确保最终产物的产率高且纯度高 .
化学反应分析
反应类型
抗肿瘤素A10会发生各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢气。
还原: 该反应涉及添加氢气或去除氧气。
常见试剂和条件
在涉及this compound的反应中使用的常见试剂包括:
氧化剂: 例如高锰酸钾或过氧化氢。
还原剂: 例如硼氢化钠或氢化铝锂。
取代试剂: 例如卤素或亲核试剂.
形成的主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。 例如,this compound的氧化可以产生各种氧化衍生物,而还原可以产生化合物的还原形式 .
相似化合物的比较
类似化合物
有几种化合物在结构和功能上与抗肿瘤素A10相似,包括:
苯乙酰谷氨酰胺(AS2-5): this compound的衍生物。
苯乙酸(PA): AS2-1混合物的组成部分。
A5: 与this compound相关的化合物.
独特性
This compound之所以独特,是因为它的特定结构和其涉及DNA插入和染色质结合的作用机制。 这使其有别于可能具有不同分子靶点和途径的其他抗癌化合物 .
属性
IUPAC Name |
N-[(3S)-2,6-dioxopiperidin-3-yl]-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-11-7-6-10(13(18)15-11)14-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16,18)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGRFQCUGLKSAV-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1NC(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00919683 | |
| Record name | N-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-2-phenylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00919683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91531-30-5 | |
| Record name | Antineoplaston A10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091531305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antineoplaston A10 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11702 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-2-phenylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00919683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANTINEOPLASTON A10 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16VY3TM7ZO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



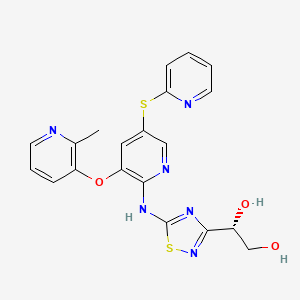
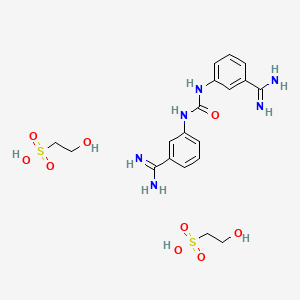
![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide](/img/structure/B1665976.png)
